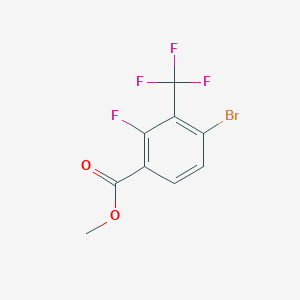

Methyl 4-bromo-2-fluoro-3-(trifluoromethyl)benzoate

Description

Methyl 4-bromo-2-fluoro-3-(trifluoromethyl)benzoate is a halogenated aromatic ester featuring a benzoate core substituted with bromo (Br), fluoro (F), and trifluoromethyl (CF₃) groups at positions 4, 2, and 3, respectively. This compound is of interest in organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals, owing to its electron-withdrawing substituents that enhance reactivity in nucleophilic aromatic substitution or cross-coupling reactions. Its structural complexity and substituent arrangement influence its physical properties, stability, and applications .

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-fluoro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c1-16-8(15)4-2-3-5(10)6(7(4)11)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPOFJDSLSSIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-fluoro-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic precursor, followed by halogenation and esterification reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like bromine (Br2) and fluorine sources .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reagent purity to ensure high yield and product quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Types

The compound exhibits diverse reactivity due to its halogen substituents and ester functional group. Key reaction types include:

| Reaction Type | Mechanism |

|---|---|

| Nucleophilic Substitution | Substitution of bromine or fluorine atoms by nucleophiles (e.g., amines, thiols) |

| Oxidation | Conversion of the ester group to carboxylic acid or oxidation of aromatic substituents |

| Reduction | Reduction of halogenated positions or ester group to alcohols |

| Cross-Coupling | Potential participation in Suzuki-Miyaura or other coupling reactions |

Common Reagents and Conditions

Reagents and reaction conditions are tailored to the functional groups involved:

| Reaction Type | Reagents/Conditions |

|---|---|

| Nucleophilic Substitution | NaNH₂, KI, or nucleophiles (e.g., NH₃, SH⁻) in polar aprotic solvents (DMF, DMSO) |

| Oxidation | KMnO₄ (aqueous), CrO₃, or RuO₄ catalysts under acidic/alkaline conditions |

| Reduction | LiAlH₄ or NaBH₄ in anhydrous ether, catalytic hydrogenation (H₂, Pd/C) |

| Cross-Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids, and bases (e.g., K₂CO₃) |

Major Products Formed

The reaction pathway determines the primary products:

| Reaction Type | Major Products |

|---|---|

| Nucleophilic Substitution | Substituted derivatives (e.g., amine, thioether analogs) |

| Oxidation | Carboxylic acid (e.g., 4-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid) |

| Reduction | Alcohol derivatives (e.g., 4-bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol) |

| Cross-Coupling | Biaryl or aryl-alkyl compounds (e.g., via Suzuki coupling) |

Structural Influences on Reactivity

The trifluoromethyl group and halogens (Br, F) significantly influence reactivity:

Scientific Research Applications

Biological Activities

Methyl 4-bromo-2-fluoro-3-(trifluoromethyl)benzoate exhibits a range of biological activities due to its unique structural characteristics:

Antimicrobial Properties

Research indicates that fluorinated benzoate derivatives demonstrate significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The halogen substituents enhance the compound's ability to disrupt microbial membranes or inhibit essential metabolic enzymes.

Anticancer Potential

Studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation. The bromine and trifluoromethyl groups are critical for enhancing interactions with target proteins, thereby improving efficacy.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic effects against diseases such as cancer and bacterial infections.

Case Studies

-

Study on Antimicrobial Activity :

- A study demonstrated that derivatives of benzoates with halogen substituents showed significant inhibition against a variety of pathogens, indicating the potential of this compound in antimicrobial applications.

-

Anticancer Research :

- Investigations into the binding affinity of halogenated compounds revealed that the unique combination of bromine and trifluoromethyl enhances interactions with target proteins, which is critical for their biological activity. These findings suggest potential applications in cancer therapeutics.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms and the bulky trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate (Intermediate from )

- Structure : Features a 3-chloropropoxy group at position 4 and a CF₃ group at position 3.

- Synthesis : Synthesized via alkylation of methyl 4-hydroxy-3-(trifluoromethyl)benzoate with 1-bromo-3-chloropropane, achieving a 94% yield .

- Key Differences: The absence of bromo and fluoro substituents reduces steric hindrance and electronic withdrawal compared to the target compound. The 3-chloropropoxy group introduces a flexible alkyl chain, enhancing solubility in non-polar solvents but reducing electrophilicity at the aromatic ring.

Pesticide Derivatives ()

Examples include metsulfuron methyl ester and triflusulfuron methyl ester :

- Structure : Sulfonylurea groups and triazine rings attached to the benzoate core.

- Applications : Act as herbicides by inhibiting acetolactate synthase in plants .

- Key Differences :

- Functional groups (sulfamoyl, triazine) dominate bioactivity, unlike the halogen/CF₃ focus of the target compound.

- The target compound’s halogens may favor medicinal applications (e.g., kinase inhibitors) over agrochemical uses.

Physical and Spectroscopic Properties

¹H NMR Shifts :

- Target Compound : Expected deshielding at aromatic protons due to electron-withdrawing Br, F, and CF₃ groups. For example, protons near the CF₃ group may resonate downfield (~δ 8.3 ppm, similar to intermediates in ) .

- Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate : Aromatic protons adjacent to CF₃ and alkoxy groups show shifts at δ 8.3 ppm, while the chloropropoxy chain protons appear at δ 3.5–4.5 ppm .

- Molecular Weight and Solubility: The target compound’s molecular weight (estimated ~307 g/mol) is higher than non-halogenated analogs, reducing solubility in polar solvents. Alkoxy-substituted derivatives (e.g., intermediates) exhibit better solubility due to flexible ether chains .

Data Table: Comparative Analysis of Selected Benzoate Derivatives

Biological Activity

Methyl 4-bromo-2-fluoro-3-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by:

- Bromine (Br) : Enhances reactivity and potential interactions with biological targets.

- Fluorine (F) : Increases lipophilicity and binding affinity to various receptors.

- Trifluoromethyl group (CF₃) : Modulates the compound's electronic properties, influencing its biological activity.

The molecular formula is C₁₄H₈BrF₄O₂, with a molecular weight of approximately 360.11 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to modulate enzyme activity and receptor binding, potentially affecting various cellular processes. These interactions can lead to:

- Inhibition of Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its anticancer properties.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. The presence of halogen substituents enhances its effectiveness. A study found that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism likely involves the activation of apoptotic pathways through the modulation of key signaling proteins .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that the compound has promising potential as an antimicrobial agent.

Study 2: Anticancer Activity

In another investigation, the anticancer effects were assessed using human breast cancer cell lines (MCF-7). The results indicated:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 25 |

The results showed a dose-dependent reduction in cell viability, indicating that this compound effectively inhibits cancer cell proliferation .

Q & A

Basic: What are the key synthetic routes for Methyl 4-bromo-2-fluoro-3-(trifluoromethyl)benzoate?

Methodological Answer:

The synthesis typically involves two primary steps: (1) functionalization of the benzene ring with bromo, fluoro, and trifluoromethyl groups, and (2) esterification. A common approach starts with 2-fluoro-3-(trifluoromethyl)benzoic acid, which undergoes bromination at the 4-position using bromine or N-bromosuccinimide (NBS) under radical or Lewis acid conditions. Subsequent esterification with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) yields the final product. Alternative routes may employ nucleophilic aromatic substitution (e.g., replacing a nitro group with bromine) on pre-esterified intermediates .

Basic: How is this compound characterized to confirm its structural integrity?

Methodological Answer:

Characterization involves:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the ester group (δ ~3.9 ppm for methyl protons) and substituent positions via coupling patterns and chemical shifts. ¹⁹F NMR identifies fluorine environments.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₁₀H₆BrF₄O₂; [M+H]⁺ = 289.9512).

- X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, particularly for the trifluoromethyl group and halogen positions .

Advanced: How can researchers optimize the regioselective introduction of the trifluoromethyl group?

Methodological Answer:

The trifluoromethyl group is introduced via:

- Radical Trifluoromethylation: Using CF₃I and a radical initiator (e.g., TBHP) under UV light.

- Copper-Mediated Coupling: Employing (CF₃)Cu reagents with aryl halides.

To enhance regioselectivity, pre-directing groups (e.g., ester or nitro) can guide CF₃ placement. Reaction monitoring via ¹⁹F NMR and GC-MS helps optimize yields and minimize by-products like di-CF₃ adducts .

Advanced: How to resolve contradictions in reactivity data during cross-coupling reactions?

Methodological Answer:

Contradictions often arise from competing pathways (e.g., oxidative addition vs. ligand exchange in Pd catalysis). Systematic approaches include:

- Catalyst Screening: Testing Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) with varying ligands (e.g., SPhos, Xantphos).

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) may favor SNAr over Suzuki coupling.

- By-Product Analysis: Use LC-MS or ²D NMR to identify side products (e.g., debrominated or homocoupled species). Adjust reaction time/temperature to suppress undesired pathways .

Advanced: What strategies enable selective substitution of bromine in the presence of fluorine?

Methodological Answer:

Bromine’s higher leaving-group ability allows selective substitution via:

- Suzuki-Miyaura Coupling: Pd-catalyzed cross-coupling with boronic acids. Fluorine’s electron-withdrawing effect activates the bromine for transmetallation.

- Buchwald-Hartwig Amination: Use of Pd/Xantphos systems to replace Br with amines.

Control experiments with model substrates (e.g., mono-halogenated analogs) validate selectivity .

Basic: What purification techniques ensure high-purity samples for biological testing?

Methodological Answer:

- Column Chromatography: Silica gel with hexane/ethyl acetate (gradient elution, 10–30% EtOAc) separates ester derivatives from unreacted acids or halides.

- Recrystallization: Dissolve in hot ethanol, then slowly add water to induce crystallization.

- Purity Validation: HPLC (C18 column, acetonitrile/water mobile phase) confirms >98% purity. Residual solvents are quantified via GC-FID .

Advanced: How is this compound applied in synthesizing heterocyclic drug candidates?

Methodological Answer:

The bromine and ester groups serve as handles for:

- Pyrazole Formation: React with hydrazines under basic conditions to form pyrazole rings.

- Quinoline Derivatives: Pd-catalyzed annulation with alkynes via C–H activation.

For example, coupling with 2-aminopyridine followed by cyclization yields trifluoromethylated quinolines, which are screened for kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.